molecular formula C13H20FN B1462035 [2-(4-Fluorophenyl)ethyl](pentan-2-yl)amine CAS No. 1019577-72-0

[2-(4-Fluorophenyl)ethyl](pentan-2-yl)amine

Cat. No. B1462035
CAS RN: 1019577-72-0
M. Wt: 209.3 g/mol
InChI Key: MITHBWGWELMVPJ-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)ethylamine” is a chemical compound with the molecular formula C13H20FN. It contains a total of 35 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)ethylamine” includes a six-membered ring and a secondary aliphatic amine . The compound has a molecular weight of 209.3 g/mol.

Mechanism of Action

The mechanism of action of FPPA is not fully understood. However, it is believed to act as an aromatic amine, forming a covalent bond with the substrate molecule. This bond is then broken down by the enzyme responsible for the reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of FPPA are not well understood. However, it is believed to have a range of effects on the body, including the inhibition of certain enzymes, the activation of certain hormones, and the inhibition of certain receptor sites.

Advantages and Limitations for Lab Experiments

FPPA has a range of advantages and limitations when used in laboratory experiments. The main advantage of FPPA is its low cost and low toxicity, which make it an attractive choice for researchers. Its low volatility also makes it easier to handle and store. However, it has a relatively short shelf life, and can be difficult to purify due to its high solubility in a range of solvents.

Future Directions

There are a number of potential future directions for the use of FPPA in scientific research. These include its use in the synthesis of polymeric materials for use in medical devices, its use in the synthesis of drugs, and its use in the synthesis of polymeric materials for use in drug delivery. Additionally, further research into its biochemical and physiological effects could lead to the development of more effective therapeutic agents. Finally, further research into its mechanism of action could lead to the development of more efficient and cost-effective synthesis methods.

Scientific Research Applications

FPPA has a range of potential applications in scientific research. It is used as a reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including drugs, polymers, and dyes. FPPA has also been used in the synthesis of polymeric materials for use in medical devices, and in the synthesis of polymeric materials for use in drug delivery.

Safety and Hazards

“2-(4-Fluorophenyl)ethylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s a combustible liquid that causes severe skin burns and eye damage .

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN/c1-3-4-11(2)15-10-9-12-5-7-13(14)8-6-12/h5-8,11,15H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITHBWGWELMVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NCCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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